molecular formula C11H12ClF4NO2 B13347999 trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride

trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride

Cat. No.: B13347999
M. Wt: 301.66 g/mol
InChI Key: WTBFZUDTFGSKOP-UHFFFAOYSA-N
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Description

trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride is a cyclobutanamine derivative featuring a trans-configuration at the cyclobutane ring. Its structure includes a phenoxy group substituted with fluorine and trifluoromethoxy moieties at the 3- and 4-positions, respectively. The primary amine on the cyclobutane ring is protonated as a hydrochloride salt, enhancing its solubility and stability.

Properties

Molecular Formula

C11H12ClF4NO2

Molecular Weight

301.66 g/mol

IUPAC Name

3-[3-fluoro-4-(trifluoromethoxy)phenoxy]cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C11H11F4NO2.ClH/c12-9-5-7(17-8-3-6(16)4-8)1-2-10(9)18-11(13,14)15;/h1-2,5-6,8H,3-4,16H2;1H

InChI Key

WTBFZUDTFGSKOP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1OC2=CC(=C(C=C2)OC(F)(F)F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Intermediate Compounds

  • Preparation of 3-Fluoro-4-(trifluoromethoxy)phenol : This intermediate can be synthesized through a multi-step process involving the fluorination and trifluoromethoxylation of a phenol derivative. The exact conditions may vary depending on the starting materials and desired yield.

  • Preparation of Cyclobutanamine Derivatives : Cyclobutanamine derivatives can be prepared through various methods, including the reduction of cyclobutanone derivatives or the amination of cyclobutane halides.

Coupling Reaction

The coupling of the phenol derivative with the cyclobutanamine derivative typically involves a nucleophilic substitution reaction. This step requires careful control of reaction conditions to achieve the desired stereochemistry.

Hydrochloride Salt Formation

The final step involves converting the free base of trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine into its hydrochloride salt. This is typically achieved by reacting the free base with hydrochloric acid in a suitable solvent.

Detailed Synthesis Protocol

Step 1: Preparation of 3-Fluoro-4-(trifluoromethoxy)phenol

Reagents Conditions Yield
Starting phenol derivative Fluorination conditions (e.g., HF, KF) Variable
Trifluoromethoxylation reagent (e.g., CF₃OCH₂Cl) Base (e.g., NaOH), solvent (e.g., DMF) Variable

Step 2: Preparation of Cyclobutanamine Derivative

Reagents Conditions Yield
Cyclobutanone derivative Reducing agent (e.g., NaBH₄), solvent (e.g., MeOH) High
Cyclobutane halide Aminating agent (e.g., NH₃), solvent (e.g., EtOH) Variable

Step 3: Coupling Reaction

Reagents Conditions Yield
3-Fluoro-4-(trifluoromethoxy)phenol Cyclobutanamine derivative, base (e.g., K₂CO₃), solvent (e.g., DMF) Variable

Step 4: Hydrochloride Salt Formation

Reagents Conditions Yield
trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine Hydrochloric acid, solvent (e.g., EtOH) High

Chemical Reactions Analysis

Types of Reactions: trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions: The specific reagents and conditions used in these reactions can vary depending on the desired outcome. For example, oxidation reactions may be carried out under acidic or basic conditions, while reduction reactions typically require anhydrous conditions to prevent side reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the cyclobutanamine core may yield a cyclobutanone derivative, while reduction may yield a cyclobutanol derivative.

Scientific Research Applications

Chemistry: In chemistry, trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and pharmaceuticals .

Biology: In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications .

Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its unique structural features may confer specific pharmacological properties, making it a promising candidate for the treatment of various diseases .

Industry: In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structural features allow it to bind to these targets with high specificity, modulating their activity and exerting its effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cyclobutanamine Derivatives

a. trans-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride
  • Molecular Formula : C₁₀H₁₂BrClFN
  • Molar Mass : 280.57 g/mol
  • Key Differences: Substitutes the trifluoromethoxy group with bromine at the 3-position of the phenyl ring. Bromine’s higher atomic weight and larger van der Waals radius may reduce metabolic stability compared to fluorine or trifluoromethoxy groups.
b. trans-3-[(Dimethylamino)methyl]cyclobutanamine
  • CAS : 1821838-48-5
  • Key Differences: Features a dimethylamino-methyl substituent on the cyclobutane ring instead of the phenoxy group. The tertiary amine may reduce hydrogen-bonding capacity and alter receptor affinity compared to the primary amine in the target compound. Increased steric bulk could impact binding to compact enzymatic pockets .

Piperidine-Based Analogs (Non-Cyclobutane Scaffolds)

a. trans-4-Phenyl-3-[(3,4-methylenedioxy)phenoxy]methylpiperidine hydrochloride
  • Key Differences: Replaces the cyclobutane ring with a piperidine ring, a six-membered structure with less conformational strain. Piperidine’s flexibility could improve bioavailability but reduce target specificity compared to rigid cyclobutane .
b. trans(–)-1-Methyl-3-[1,3-benzodioxol-5-yloxy)methyl]-4-(fluoro-phenyl)piperidine
  • Key Differences :
    • Incorporates a fluorophenyl group on the piperidine ring, similar to the target compound’s fluorinated phenyl substituent.
    • The benzodioxol group may confer antioxidant properties absent in the target compound.
    • Methylation at the piperidine nitrogen could prolong half-life but reduce renal clearance .

Substituent-Driven Property Variations

The trifluoromethoxy group in the target compound offers distinct advantages:

  • Lipophilicity : The -OCF₃ group increases logP compared to bromo (-Br) or methoxy (-OCH₃) substituents, enhancing membrane permeability.

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Structural Features
trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride Not provided in evidence 3-Fluoro, 4-trifluoromethoxy phenoxy Cyclobutane, primary amine
trans-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride C₁₀H₁₂BrClFN 280.57 3-Bromo, 4-fluoro phenyl Cyclobutane, primary amine
trans-3-[(Dimethylamino)methyl]cyclobutanamine Not provided Dimethylamino-methyl Cyclobutane, tertiary amine
trans-4-Phenyl-3-[(3,4-methylenedioxy)phenoxy]methylpiperidine hydrochloride Not provided Methylenedioxy phenoxy, phenyl Piperidine, secondary amine

Research Implications and Limitations

  • Pharmacological Data Gap : Direct activity or toxicity data for the target compound are absent in the evidence. Structural analogs, however, suggest that trifluoromethoxy and cyclobutane moieties may optimize receptor binding and metabolic stability.
  • Toxicological Caution : Related compounds like Thiophene fentanyl hydrochloride highlight the need for rigorous toxicological profiling, as some analogs lack sufficient safety data .
  • Synthetic Feasibility : The cyclobutane scaffold’s strain may complicate synthesis compared to piperidine derivatives, requiring advanced ring-closure strategies.

Biological Activity

Chemical Identity

  • IUPAC Name : trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutan-1-amine hydrochloride
  • CAS Number : 1630907-37-7
  • Molecular Formula : C11H12ClF4NO2
  • Molecular Weight : 301.67 g/mol

This compound is a synthetic derivative characterized by a cyclobutane core and various fluorinated aromatic groups, which may enhance its biological activity and therapeutic potential.

Research indicates that trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride exhibits significant biological activity through several mechanisms:

  • Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell signaling pathways, which is crucial for cancer therapy and other diseases characterized by dysregulated signaling pathways.
  • Receptor Modulation : The compound has shown potential in modulating various receptor interactions, contributing to its efficacy in biological systems.
  • Enhanced Lipophilicity : The presence of fluorinated groups increases the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and therapeutic index.

Pharmacological Profile

The pharmacological profile of this compound is still under investigation, but initial findings suggest:

  • Anticancer Potential : Its ability to inhibit kinases may lead to reduced tumor growth in various cancer models.
  • Low Cytotoxicity : Compared to other compounds with similar activity, it shows relatively low cytotoxicity, making it a promising candidate for further drug development .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological properties of this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
3-FluoroanilineAmino group on a fluorinated benzene ringAntimicrobialSimpler structure; less sterically hindered
4-TrifluoromethylphenolTrifluoromethyl group on phenolAntioxidantLacks cyclobutane structure; different reactivity
CyclobutylamineCyclobutane with amine groupPotential antidepressantNo fluorinated substituents; simpler pharmacodynamics

This table indicates that while there are similarities among these compounds, the unique combination of a cyclobutane core and highly fluorinated substituents in this compound may confer distinct biological properties not present in simpler analogs.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in cancer cell lines. For example:

  • A study reported a significant reduction in viability of glioma cells upon treatment with this compound, indicating its potential as an anti-glioma agent .

Future Directions

Ongoing research aims to:

  • Elucidate the precise mechanisms of action.
  • Conduct extensive pharmacological profiling.
  • Explore the compound's potential in combination therapies for enhanced efficacy against resistant cancer types.

Q & A

Q. Critical Parameters :

  • Stereocontrol : Use of trans-selective catalysts (e.g., chiral ligands in asymmetric synthesis) to minimize cis-isomer contamination .
  • Yield Optimization : Reaction time and temperature must balance steric hindrance from the trifluoromethoxy group and fluorine’s electron-withdrawing effects.

Q. Contradiction Analysis :

  • Conflicting Data : Some studies report reduced activity in trifluoromethoxy derivatives against tyrosine kinases due to steric clashes. Resolution requires crystallographic validation of binding modes .

Basic Question: What analytical techniques are critical for characterizing the compound’s structural integrity?

Q. Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR confirms the presence of fluorine and trifluoromethoxy groups (δ ~ -55 to -60 ppm for CF₃O) .
  • X-ray Crystallography : Resolves trans-configuration of the cyclobutane ring and spatial orientation of substituents .
  • HPLC-MS : Quantifies purity and detects byproducts (e.g., cis-isomers, dehalogenated derivatives) .

Advanced Question: How can researchers resolve discrepancies in reported biological activity between trans- and cis-isomers?

Q. Methodological Answer :

Isomer-Specific Assays : Use chiral chromatography (e.g., CHIRALPAK® IG-3) to isolate trans/cis isomers.

In Vitro Profiling : Test isolated isomers in cell-based assays (e.g., proliferation inhibition in cancer lines). Trans-isomers typically show 5–10x higher potency due to better target engagement .

Statistical Validation : Apply ANOVA to compare IC₅₀ values across multiple replicates; p < 0.05 confirms significance.

Q. Methodological Answer :

  • pH Optimization : Formulate at pH 4.5–5.5 to minimize hydrolysis. Use buffered saline with citric acid/sodium citrate.
  • Lyophilization : Freeze-drying improves stability; residual moisture must be <1% to prevent CF₃O cleavage .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via LC-MS (m/z shifts indicate defluorination) .

Basic Question: What computational tools predict the compound’s ADMET properties?

Q. Methodological Answer :

  • SwissADME : Predicts solubility (LogS = -3.2) and blood-brain barrier penetration (BBB+ score = 0.03).
  • ProTox-II : Estimates hepatotoxicity (Probability = 72%) due to reactive metabolites from trifluoromethoxy cleavage .
  • MD Simulations : Assess plasma protein binding (PPB > 90%) using GROMACS with human serum albumin models .

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